molecular formula C11H22O3 B105138 11-Hydroxyundecanoic acid CAS No. 3669-80-5

11-Hydroxyundecanoic acid

Cat. No. B105138
CAS RN: 3669-80-5
M. Wt: 202.29 g/mol
InChI Key: KNRCBASNXNXUQQ-UHFFFAOYSA-N
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Description

11-Hydroxyundecanoic acid is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including the synthesis of polymers and as an intermediate in the production of other chemical compounds. It can be derived from ricinoleic acid, a major component of castor oil, through a chemo-enzymatic process involving biotransformation and chemical reduction steps . This compound has also been used in enzyme-catalyzed condensation polymerization, resulting in polyesters with significant molecular weights . Additionally, derivatives of 11-hydroxyundecanoic acid have been explored for their antioxidant properties .

Synthesis Analysis

The synthesis of 11-hydroxyundecanoic acid has been achieved through a chemo-enzymatic method starting from ricinoleic acid. This process involves the use of recombinant Escherichia coli cells expressing specific enzymes to convert ricinoleic acid into an ester, followed by chemical reduction and hydrolysis to yield 11-hydroxyundecanoic acid . Another approach for synthesizing related compounds involves the use of hydrobromic acid and initiating agents to produce 11-bromoundecanoic acid, which can be further transformed into 11-aminoundecanoic acid, a monomer for nylon 11 . These methods highlight the versatility of 11-hydroxyundecanoic acid and its derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of 11-hydroxyundecanoic acid is characterized by a hydroxyl group at the 11th carbon of an undecanoic acid chain. This functional group is key to the compound's reactivity and its ability to form esters and polyesters. The structure has been modified in various studies to produce derivatives with different properties, such as the introduction of a bromine atom to produce 11-bromoundecanoic acid or the attachment of aromatic groups to create amphiphilic antioxidants .

Chemical Reactions Analysis

11-Hydroxyundecanoic acid undergoes various chemical reactions due to its functional groups. It can participate in condensation polymerization reactions catalyzed by enzymes, leading to the formation of high molecular weight polyesters . The hydroxyl group also allows for the synthesis of derivatives through reactions with other compounds, such as aniline, to produce antioxidants . Furthermore, the compound can be used as a starting material for the synthesis of deuterium-labeled acids to study desaturation reactions in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 11-hydroxyundecanoic acid and its derivatives are influenced by the presence of functional groups and the overall molecular structure. For instance, the enzyme-catalyzed polymerization of 11-hydroxyundecanoic acid results in polyesters with varying molecular weights, which can affect their physical properties such as solubility and melting point . The introduction of aromatic groups can lead to the formation of aromatic copolyesters with distinct melting transitions and potential applications in materials science . The compound's reactivity is also a key factor in its ability to form various derivatives with applications in different industries, such as lubricants and nylon production .

Scientific Research Applications

Chemo-enzymatic Synthesis and Transformation

A study by Jang et al. (2016) explored a chemoenzymatic method to synthesize 11-hydroxyundecanoic acid from ricinoleic acid. This process involved biotransformation using recombinant Escherichia coli cells and subsequent chemical transformations, achieving a 55% overall molar yield from ricinoleic acid. This method highlights the potential of 11-hydroxyundecanoic acid in green chemistry applications (Jang et al., 2016).

Enzyme-catalyzed Polymerization

O'Hagan and Zaidi (1994) reported the enzyme-catalyzed condensation polymerization of 11-hydroxyundecanoic acid, using lipase from Candida cylindracea. This process led to the formation of high molecular weight polyesters, indicating the potential use of 11-hydroxyundecanoic acid in biopolymer synthesis (O'Hagan & Zaidi, 1994).

Application in Corrosion Inhibition

Ghareba, Kwan, and Omanovic (2015) investigated the use of 11-aminoundecanoic acid as a corrosion inhibitor for carbon steel. The study found that it acted as a mixed-type inhibitor with a high inhibition efficiency, suggesting its potential application in materials science (Ghareba, Kwan, & Omanovic, 2015).

Fabrication of Luminescent Multilayered Films

Vassiltsova et al. (2009) utilized 11-hydroxyundecanoic acid in the surface functionalization of CdSe nanoparticles, leading to the creation of stable, highly luminescent quantum dot solutions. This was used in the fabrication of multilayered thin films, demonstrating potential applications in optical, electronic, and sensing devices (Vassiltsova et al., 2009).

Development of Polyhydroxyalkanoates

Takagi et al. (2004) produced microbial poly(3-hydroxyalkanoates) with fluorinated phenoxy side groups, using 11-hydroxyundecanoic acid derivatives. The resulting polymers exhibited unique properties like increased crystallinity and higher melting points, indicating their potential in advanced material applications (Takagi et al., 2004).

Safety And Hazards

11-Hydroxyundecanoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. If it comes in contact with the eyes, rinse cautiously with water for several minutes .

Future Directions

11-Hydroxyundecanoic acid has been used in the synthesis of higher molecular weight polyesters . It exhibits diverse biochemical and physiological impacts, drawing considerable interest in scientific research .

properties

IUPAC Name

11-hydroxyundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h12H,1-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRCBASNXNXUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCO)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190136
Record name 11-Hydroxyundecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Hydroxyundecanoic acid

CAS RN

3669-80-5
Record name 11-Hydroxyundecanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Hydroxyundecanoic acid
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Record name 11-Hydroxyundecanoic acid
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Record name 11-hydroxyundecanoic acid
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Record name 11-HYDROXYUNDECANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
HY Jang, K Singha, HH Kim, YU Kwon, JB Park - Green Chemistry, 2016 - pubs.rsc.org
… synthetic method for 11-hydroxyundecanoic acid and 1,11… 11-hydroxyundecanoic acid (7), which were converted into other related derivatives. For example, 11-hydroxyundecanoic acid …
Number of citations: 54 pubs.rsc.org
TH Kim, SH Kang, JB Park… - Biotechnology and …, 2020 - Wiley Online Library
… 11-Hydroxyundecanoic acid is usually produced by hydrogenation of 11-hydroxyundec-9-enoic acid obtained from ricinoleic acid or castor oil or by simple chemical process using …
Number of citations: 6 onlinelibrary.wiley.com
JW Song, JH Lee, UT Bornscheuer… - Advanced Synthesis & …, 2014 - Wiley Online Library
… Acid 1 was cleaved into 11-hydroxyundecanoic acid (4) and n-heptanoic acid (5) by the … 11-Hydroxyundecanoic acid (4) was then oxidized by the recombinant E. coli BL21(DE3) …
Number of citations: 131 onlinelibrary.wiley.com
D O'Hagan, NA Zaidi - Polymer, 1994 - Elsevier
… We have been unable to obtain pure 10-hydroxydecanoic acid and turned our attention to 11-hydroxyundecanoic acid which we could prepare in a straightforward manner. Under …
Number of citations: 54 www.sciencedirect.com
RK Akula, YU Kwon - Biomolecules, 2019 - mdpi.com
… , 11-hydroxyundecanoic acid, and 11-aminoundecanoic acid from renewable biomass has been reported [14,17]. Especially, 11-hydroxyundecanoic acid… of 11-hydroxyundecanoic acid …
Number of citations: 2 www.mdpi.com
KC Shin, SH Kang, TE Lee, TH Kim… - Journal of the American …, 2022 - Wiley Online Library
… The specific activity followed the order 11-hydroxyundecanoic acid > 15-… derived from 10-hydroxydecanoic acid and 11-hydroxyundecanoic acid, respectively, through the reduction by …
Number of citations: 0 aocs.onlinelibrary.wiley.com
JH Seo, SM Lee, J Lee, JB Park - Journal of Biotechnology, 2015 - Elsevier
Not only short chain ω-hydroxycarboxylic acids, α,ω-dicarboxylic acids, and ω-aminocarboxylic acids but also medium to long chain carboxylic acids are widely used as building blocks …
Number of citations: 58 www.sciencedirect.com
K WAKABAYASHI, S KAMEI, H MURAKAMI… - The Journal of …, 1962 - jstage.jst.go.jp
… (3) was tested and found to be capable to oxidize 11-hydroxyundecanoic acid, although this substance was less effective than ethanol as substrate. However, when the rabbit liver …
Number of citations: 7 www.jstage.jst.go.jp
J Wang, S Li, T Yang, J Yang - Tetrahedron, 2014 - Elsevier
… 0 1 and 11-hydroxyundecanoic acid 2 (Scheme 2). 11-hydroxyundecanoic acid 2 was selected … Then, the effect of the amount of 11-hydroxyundecanoic acid 2, AgNO 3 and K 2 S 2 O 8 …
Number of citations: 22 www.sciencedirect.com
김예림 - 2017 - dspace.ewha.ac.kr
… 11-hydroxyundecanoic acid which was obtained in the biosynthetic pathway of ricinoleic acid. The hydroxyl functional group of 11-hydroxyundecanoic acid … 11-hydroxyundecanoic acid …
Number of citations: 0 dspace.ewha.ac.kr

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